molecular formula C18H13FN6OS B2359899 N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-57-4

N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2359899
CAS No.: 868968-57-4
M. Wt: 380.4
InChI Key: QVYIEKHEJKFNAT-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a sulfanyl group to an acetamide moiety substituted with a 4-fluorophenyl group. The pyridin-3-yl substituent on the triazolo ring introduces aromatic and hydrogen-bonding capabilities, while the fluorine atom on the phenyl group enhances metabolic stability and lipophilicity. Its molecular formula is C₉₈H₁₈FN₅O₂S (monoisotopic mass: 423.1165 g/mol) .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-13-3-5-14(6-4-13)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)12-2-1-9-20-10-12/h1-10H,11H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYIEKHEJKFNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-N-(4-Fluorophenyl)Acetamide

The acetamide side chain is synthesized via nucleophilic acyl substitution. A mixture of 4-fluoroaniline (20 mmol) and triethylamine (24 mmol) in anhydrous dichloromethane is cooled to 0°C, followed by dropwise addition of 2-chloroacetyl chloride (24 mmol). The reaction proceeds at room temperature for 20 hours, yielding 2-chloro-N-(4-fluorophenyl)acetamide with a reported efficiency of 92% after crystallization from diethyl ether/petroleum ether. Critical parameters include stoichiometric base use to neutralize HCl and solvent choice to minimize hydrolysis.

Table 1: Optimization of Acetamide Intermediate Synthesis

Parameter Condition Yield (%)
Solvent CH₂Cl₂ 92
Base Et₃N 89
Temperature 0°C → RT 92
Reaction Time 20 hours 92

Synthesis of 3-(Pyridin-3-yl)-Triazolo[4,3-b]Pyridazin-6-thiol

The triazolopyridazine core is constructed via cyclocondensation. Pyridazine-3-thiol (10 mmol) and pyridin-3-ylhydrazine (10 mmol) are refluxed in ethanol with catalytic acetic acid for 12 hours, forming the triazole ring through dehydrative cyclization. Thiol activation is achieved using NaH in DMF, generating the nucleophilic thiolate required for subsequent coupling.

Coupling Strategies for Final Product Assembly

Nucleophilic Thioether Formation

The sulfanyl bridge is established via SN2 displacement. 2-Chloro-N-(4-fluorophenyl)acetamide (10 mmol) and 3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-thiol (10 mmol) are reacted in acetone with K₂CO₃ (20 mmol) and KI (1 mmol) at reflux for 24 hours. Potassium carbonate deprotonates the thiol, while iodide enhances electrophilicity at the chloroacetamide carbon.

Table 2: Coupling Reaction Optimization

Condition Variation Yield (%)
Solvent Acetone 78
Base K₂CO₃ 78
Catalyst KI 82
Temperature Reflux 78

Solid-Phase Catalytic Methods

A patent-pending trickle bed reactor system improves scalability. 2-Chloro-N-(4-fluorophenyl)acetamide dissolved in ethanol/water is passed through a solid base catalyst (e.g., MgO/Al₂O₃) at 1–1.2 MPa nitrogen pressure. Continuous flow enhances mass transfer, achieving 85% conversion in 2 hours with reduced solvent waste.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Structural confirmation employs:

  • ¹H NMR (CDCl₃): δ 8.23 (s, 1H, NH), 7.56–7.54 (pyridinyl), 4.25 (s, 2H, SCH₂).
  • HRMS (ESI) : m/z 380.4 [M+H]⁺, matching theoretical C₁₈H₁₃FN₆OS.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwantedtriazolo isomers are suppressed using acetic acid catalysis, favoringtriazolo products through kinetic control.

Sulfur Oxidation

Thioether oxidation to sulfone is minimized by inert atmosphere (N₂) and antioxidant additives (0.1% BHT).

Emerging Methodologies

Microwave-assisted synthesis reduces coupling time from 24 hours to 45 minutes at 120°C, achieving 80% yield with comparable purity. Biocatalytic approaches using lipases for enantioselective acetamide formation are under investigation but remain non-commercialized.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles, leading to a diverse array of products.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazolo-pyridazine core and acetamide group. Key analogs include:

2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Molecular Formula : C₂₁H₁₈FN₅O₂S
  • Key Differences : The ethoxy group at the 4-position of the phenyl ring increases steric bulk and electron-donating effects compared to the fluorine substituent in the target compound. This may reduce metabolic clearance but decrease polarity .
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Molecular Formula : C₂₀H₁₃F₄N₅OS₂
  • The 3-fluorophenyl substitution alters steric interactions compared to the 4-fluorophenyl group in the target compound .
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)
  • Molecular Formula : C₁₆H₁₆N₆O
  • C1632 is a known Lin28 inhibitor, suggesting structural similarities to the target compound may confer overlapping biological activities .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound (4-fluorophenyl, pyridin-3-yl) 423.47 Pyridin-3-yl, 4-fluorophenyl Unknown; structural optimization candidate
2-{[3-(4-Ethoxyphenyl)...}acetamide 423.47 4-Ethoxyphenyl Higher metabolic stability, lower polarity
2-{[3-(3-Fluorophenyl)...}acetamide 483.47 3-Fluorophenyl, CF₃ Enhanced lipophilicity, potential toxicity
C1632 (N-Methyl-N-[3-(3-methyl...)acetamide) 308.34 3-Methyltriazolo, N-methyl Lin28 inhibition, cancer stem cell targeting
N-[4-(3-methyl-[1,2,4]triazolo...)phenyl]acetamide (894067-38-0) 320.33 3-Methyltriazolo, unsubstituted phenyl Reduced steric hindrance, unknown activity
Key Observations :
  • Pyridin-3-yl vs.
  • Fluorine Positioning : The 4-fluorophenyl group offers balanced polarity and metabolic resistance, whereas 3-fluorophenyl analogs may exhibit altered binding kinetics .
  • Methylation Effects : Methyl groups on the triazolo ring (e.g., C1632) or acetamide nitrogen reduce polarity, which may enhance membrane permeability but limit solubility .

Biological Activity

N-(4-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. The structure incorporates a triazole moiety, which has been recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C18H13FN6OS
  • Molecular Weight : 380.3988 g/mol
  • CAS Number : 868967-39-9
  • SMILES Notation : O=C(Nc1ccccc1F)CSc1ccc2n(n1)c(nn2)c1ccccn1

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study focused on various substituted triazoles demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data for the compound is limited, its structural similarity to active derivatives suggests potential efficacy against bacterial pathogens.

Anticancer Activity

The compound's structural components may confer anticancer properties. Triazoles are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have shown promising results in inhibiting tumor growth in c-MET dependent models . The potential for this compound to act similarly warrants further investigation.

Case Studies and Research Findings

Study Focus Findings
Study 1Antitubercular ActivityCompounds similar to the target compound showed IC50 values of 1.35 - 2.18 μM against Mycobacterium tuberculosis H37Ra .
Study 2Anticancer PropertiesRelated triazole compounds demonstrated effective tumor growth inhibition in c-MET dependent models, indicating potential for similar activity in the target compound .
Study 3Cytotoxicity AssessmentActive compounds were evaluated for cytotoxicity on HEK-293 cells and found to be non-toxic, suggesting a favorable safety profile for further development .

The exact mechanism of action for this compound is yet to be fully elucidated. However, the presence of the triazole ring is known to interact with multiple biological targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : Compounds may modulate receptor activity involved in cell signaling pathways.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Q & A

Q. Resolution strategies :

  • Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).
  • Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition).
  • Compare with structurally similar analogs to isolate structure-activity relationships (SAR) .

Methodological: Which analytical techniques are most effective for assessing purity and stability?

Technique Purpose Example Data
HPLC Purity assessment (≥95%)Retention time: 8.2 min (C18, acetonitrile/water)
NMR Structural confirmation (e.g., acetamide protons)¹H NMR (DMSO-d6): δ 2.15 (s, 3H, CH3)
Mass Spectrometry Molecular weight verificationESI-MS: m/z 438.1 [M+H]+
TGA/DSC Thermal stability analysisDecomposition onset: 220°C

Stability under physiological conditions (e.g., PBS buffer, 37°C) should be monitored for 24–72 hours .

Advanced: How do fluorine substituents influence the compound’s reactivity and target interactions?

  • Electronic effects : The 4-fluorophenyl group increases electrophilicity, enhancing hydrogen bonding with target proteins (e.g., kinases).
  • Metabolic resistance : Fluorine reduces oxidative metabolism, prolonging half-life in vivo.
  • Steric effects : Minimal steric hindrance allows optimal positioning in binding pockets.

These properties are validated via computational docking (e.g., AutoDock Vina) and comparative studies with non-fluorinated analogs .

Basic: What techniques confirm the compound’s structural integrity post-synthesis?

  • ¹H/¹³C NMR : Assigns proton/environment signals (e.g., pyridinyl protons at δ 8.2–8.5 ppm).
  • X-ray crystallography : Resolves bond lengths/angles (e.g., triazole-pyridazine dihedral angle: 12.5°).
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹).

Multi-technique validation reduces misassignment risks .

Advanced: How can researchers design analogs with improved target selectivity?

Q. Strategies :

  • Core modification : Replace pyridazine with pyrimidine to alter binding kinetics.
  • Linker variation : Substitute sulfanyl with sulfonyl for enhanced hydrophilicity.
  • Substituent screening : Introduce electron-donating groups (e.g., -OCH3) to modulate electronic profiles.

Q. Evaluation :

  • In silico screening : Molecular dynamics simulations predict binding modes.
  • SAR libraries : Synthesize 10–20 analogs with systematic substitutions.
  • Selectivity profiling : Test against related targets (e.g., kinase panels) to identify off-target effects .

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